1-(4-Methylpiperazin-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methyl Group: The piperazine ring is then methylated using methyl iodide or methyl sulfate in the presence of a base such as sodium hydroxide.
Attachment of Prop-2-en-1-yloxy Group: The final step involves the reaction of the methylated piperazine with prop-2-en-1-ol in the presence of a suitable catalyst like potassium carbonate to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpiperazin-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the prop-2-en-1-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the prop-2-en-1-yloxy group.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and potential pharmacological effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylpiperazin-1-yl)propan-2-ol: Lacks the prop-2-en-1-yloxy group.
3-(Prop-2-en-1-yloxy)propan-2-ol: Lacks the piperazine ring.
1-(4-Ethylpiperazin-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-(4-Methylpiperazin-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol is unique due to the presence of both the piperazine ring and the prop-2-en-1-yloxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-prop-2-enoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-8-15-10-11(14)9-13-6-4-12(2)5-7-13/h3,11,14H,1,4-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYVYSMJLKLURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COCC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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